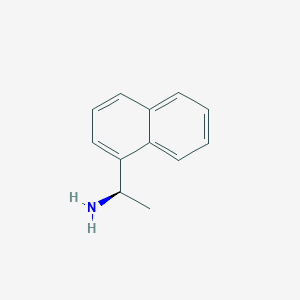

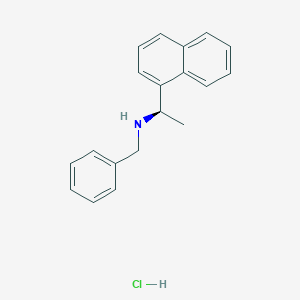

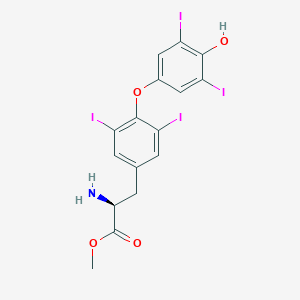

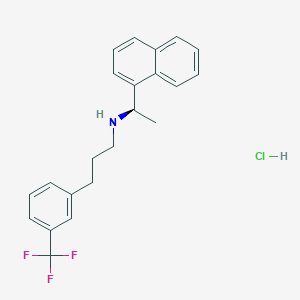

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

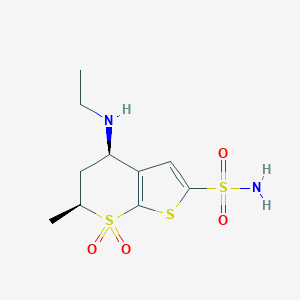

Synthesis Analysis

The synthesis of “®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride” involves several steps . The process starts with 1-acetonaphthone as an initial raw material, performing asymmetric hydrogenation reduction to obtain (S)-1-(naphthalene-1-yl) ethanol (II), forming (S)-1-(naphthalene-1-yl) ethyl sulfonate derivative (III) and azide (IV), performing hydrogenation reduction, and obtaining high-ee-value ®-1-(naphthalene-1-yl) ethylamine (I) .Molecular Structure Analysis

The molecular structure of “®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride” is represented by the formula C12H13N . It has a molecular weight of 365.83 .Chemical Reactions Analysis

“®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride” is used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins .Physical And Chemical Properties Analysis

“®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride” is a solid at room temperature .Applications De Recherche Scientifique

Quinoxaline Derivatives and Applications

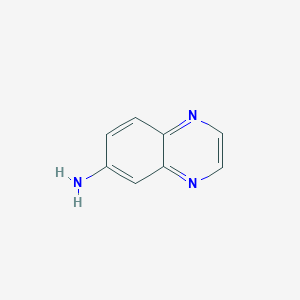

Quinoxaline derivatives, related to naphthalene through their heterocyclic aromatic structures, have shown a wide variety of biomedical applications. These applications include antimicrobial activities and treatments for chronic and metabolic diseases. The modification of quinoxaline structures enables the derivation of compounds with significant medical and industrial value (Pereira et al., 2015).

Heterocyclic Naphthalimides in Medicine

Naphthalimide compounds, noted for their nitrogen-containing aromatic heterocycles, have been investigated for their extensive medicinal potential. These compounds have been explored as anticancer agents, some of which have entered clinical trials, and as potential drugs for treating various diseases. Their applications also extend to serving as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their versatility in medical and biological research (Gong et al., 2016).

Light Cycle Oil Upgrading

In the context of chemical engineering, naphthalene derivatives have been studied for their role in the upgrading of light cycle oil (LCO) to benzene, toluene, and xylenes by hydrocracking. This research underlines the economic and technological potential of utilizing naphthalene derivatives in the petrochemical industry to obtain valuable chemicals (Laredo et al., 2017).

Corrosion Inhibitors

Phthalocyanine and naphthalocyanine derivatives, closely related to naphthalene compounds, act as excellent anticorrosive materials due to their strong chelating complexes with metallic atoms. Their applications span various metal/electrolyte systems, showcasing their importance in protecting industrial and structural materials from corrosion (Verma et al., 2021).

Plastic Scintillators

Research on plastic scintillators based on polymethyl methacrylate has demonstrated that replacing naphthalene with other compounds can maintain or improve the scintillation efficiency, thermal stability, and radiation-damage resistance of these materials. This finding has implications for the development of more effective and durable scintillators in radiation detection (Salimgareeva & Kolesov, 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1R)-N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLJDAVYFCDIDY-XFULWGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride | |

CAS RN |

163831-65-0 |

Source

|

| Record name | (R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

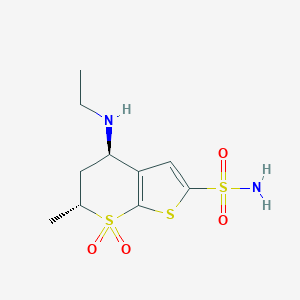

![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)

![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)